Product packaging for (6-Fluoropyridin-3-yl)thiourea(Cat. No.:)

(6-Fluoropyridin-3-yl)thiourea

Cat. No.: B13522119
M. Wt: 171.20 g/mol
InChI Key: JPANFRKDNPGDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoropyridin-3-yl)thiourea is a versatile organosulfur compound that integrates a fluoropyridine moiety with a thiourea functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Thiourea derivatives are extensively investigated for their diverse biological activities, largely due to the presence of nitrogen and sulfur atoms that can act as ligating centers, forming stable complexes with various metal ions which can be explored for their enhanced bioactive potential . Researchers utilize this compound as a key precursor in synthesizing more complex molecules for pharmacological screening. Studies on analogous thiourea derivatives have demonstrated significant antibacterial and antifungal properties , with some compounds showing potency against strains like S. aureus and E. coli . Furthermore, the structural motif is relevant in developing potential anticancer agents , as some thiourea derivatives have exhibited the ability to inhibit the growth of various human cancer cell lines . The fluorine atom on the pyridine ring can enhance a molecule's physicochemical properties, such as its metabolic stability and membrane permeability, which is a critical consideration in the design of new active compounds . This compound is also of interest in the synthesis of molecular structures for sensing applications . This compound is provided For Research Use Only. It is strictly for laboratory applications and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FN3S B13522119 (6-Fluoropyridin-3-yl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FN3S

Molecular Weight

171.20 g/mol

IUPAC Name

(6-fluoropyridin-3-yl)thiourea

InChI

InChI=1S/C6H6FN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11)

InChI Key

JPANFRKDNPGDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC(=S)N)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Fluoropyridin 3 Yl Thiourea

Established Synthetic Pathways for (6-Fluoropyridin-3-yl)thiourea

The synthesis of this compound, while not explicitly detailed as a standalone preparation in the reviewed literature, can be reliably achieved through several well-established methodologies for thiourea (B124793) formation. The primary route involves the reaction of a corresponding amine with a thiocarbonyl-transfer agent.

The most common pathway commences with 6-fluoropyridin-3-amine. molport.com This precursor can be converted into the highly reactive 6-fluoropyridin-3-yl isothiocyanate intermediate. This conversion is typically achieved using agents like thiophosgene, carbon disulfide, or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.govacs.org The subsequent reaction of the isothiocyanate with ammonia (B1221849) provides the target N-unsubstituted thiourea.

Alternatively, a one-pot, two-step synthesis can be employed where an amine is first reacted with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized in situ to generate the isothiocyanate that reacts with another amine. nih.gov For the synthesis of the parent this compound, this second amine would be ammonia. A more direct approach involves reacting 6-fluoropyridin-3-amine with a pre-formed synthetic equivalent of an isothiocyanate, such as an N-thiocarbamoyl benzotriazole, which readily transfers the thiocarbonyl group. nih.gov

While these methods are broadly applicable, the synthesis of N-substituted derivatives, such as 1-(6-phenylpyridin-2-yl)thiourea, is more commonly documented, typically starting from the reaction of the corresponding amine with benzoylisothiocyanate, followed by hydrolysis. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of thiourea synthesis is highly dependent on the chosen reaction conditions. Optimization studies for analogous syntheses reveal key parameters for maximizing yields and minimizing reaction times. The reaction of isothiocyanates with amines is generally efficient and can be performed under mild conditions. mdpi.com

Solvent choice, temperature, and the use of catalysts or alternative energy sources play crucial roles. For instance, solvent-free mechanochemical methods, such as ball milling, have been shown to produce various thioureas in near-quantitative yields (≥99%) within minutes. nih.gov Microwave-assisted synthesis in aqueous media also presents a green and efficient alternative to conventional heating. researchgate.net

For the common solution-phase synthesis involving an isothiocyanate and an amine, polar aprotic solvents like dichloromethane (B109758) are often employed at room temperature, leading to high yields and purity. mdpi.com The table below summarizes optimized conditions reported for general thiourea synthesis, which are applicable to the target compound.

MethodReagentsSolvent/ConditionsReaction TimeYieldReference
Solution Phase Isothiocyanate, AmineDichloromethane, Room Temp.1-24 hHigh mdpi.com
Mechanochemical Isothiocyanate, AmineBall Milling (solvent-free)10-45 min≥99% nih.gov
Microwave Isocyanide, Amine, SulfurWater, 80 °C0.5 h89% researchgate.net
TCDI-mediated Amine, TCDI, AmineAcetonitrileNot specifiedHigh acs.org

Purity Assessment Methodologies

The characterization and purity assessment of this compound and its derivatives are conducted using a suite of standard analytical techniques. The completion of reactions is typically monitored by Thin-Layer Chromatography (TLC). smolecule.com

Once synthesized and isolated, the structural identity and purity of the compound are confirmed through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is essential for elucidating the molecular structure. nih.govksu.edu.tr The chemical shifts, multiplicities, and integration of proton signals, along with the carbon resonance signals, provide definitive structural information.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the final product by separating it from any unreacted starting materials or byproducts. specificpolymers.comMass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the synthesized compound. nih.gov Finally, Infrared (IR) spectroscopy can be used to identify key functional groups, such as the N-H, C=S, and C=O (in acylthiourea derivatives) stretching vibrations. ksu.edu.tr

Derivatization Strategies and Analogue Synthesis

This compound is a valuable scaffold for the synthesis of a diverse range of analogues through derivatization at either the thiourea moiety or the pyridine (B92270) ring, or by using the entire molecule as a building block for larger heterocyclic structures.

Introduction of Substituents on the Thiourea Moiety

The thiourea functional group is readily derivatized, most commonly through reactions at its nitrogen atoms.

N-Alkylation and N-Arylation: The most straightforward derivatization involves the synthesis of N-substituted thioureas. This is typically achieved by reacting 6-fluoropyridin-3-yl isothiocyanate (generated in situ from 6-fluoropyridin-3-amine) with a wide array of primary or secondary amines. mdpi.com This method allows for the introduction of various alkyl, aryl, and heterocyclic substituents onto one of the thiourea nitrogen atoms, leading to a library of N,N'-disubstituted thioureas.

N-Acylation: The thiourea moiety can undergo N-acylation when treated with acylating agents such as aroyl chlorides. rsc.org This reaction typically occurs in the presence of a base. Studies on unsymmetrical thioureas have shown that acylation can be regioselective, often favoring the nitrogen atom adjacent to the less sterically hindered or more electron-donating group. researchgate.net This strategy produces N-acylthiourea derivatives, which are themselves versatile intermediates.

The following table outlines these derivatization strategies.

Derivatization TypeReagent(s)Product TypeReference
N-Substitution Primary/Secondary Amines (R¹R²NH)1-(6-Fluoropyridin-3-yl)-3-R¹-3-R²-thiourea mdpi.com
N-Acylation Acyl Chlorides (RCOCl)1-Acyl-3-(6-fluoropyridin-3-yl)thiourea rsc.orgresearchgate.net

Modification of the Pyridine Ring

The fluorine atom on the pyridine ring of this compound is a key site for chemical modification. Aromatic rings bearing electron-withdrawing groups and a halide leaving group are susceptible to Nucleophilic Aromatic Substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com

The pyridine ring, being inherently electron-deficient, is activated for SNAr reactions, and this reactivity is enhanced by the electron-withdrawing nature of the thiourea substituent. wikipedia.org The fluorine atom at position 6 is an excellent leaving group and can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. Common nucleophiles used in such reactions include:

Amines (primary and secondary)

Alkoxides and Phenoxides

Thiolates

This SNAr reaction provides a powerful tool for late-stage functionalization of the pyridine core, enabling the synthesis of analogues with modified electronic and steric properties. beilstein-journals.org For example, reacting the scaffold with various amines in a solvent like DMSO can yield 6-amino-substituted pyridin-3-yl thiourea derivatives. ijper.org

Heterocyclic Annulation and Scaffold Hybridization

The this compound scaffold is an excellent precursor for constructing more complex heterocyclic systems through cyclocondensation reactions. The thiourea moiety can act as a binucleophilic C-N-C-S building block. nih.gov

Hantzsch Thiazole (B1198619) Synthesis: A classic and highly efficient method for forming a thiazole ring is the Hantzsch synthesis. chemhelpasap.com This reaction involves the condensation of a thiourea with an α-halocarbonyl compound (e.g., an α-bromoketone). organic-chemistry.orgmdpi.com The reaction of this compound with an appropriate α-haloketone would lead directly to the formation of a 2-(6-fluoropyridin-3-ylamino)-1,3-thiazole derivative. This method is known for its high yields and operational simplicity. scholaris.caresearchgate.net

Biginelli Reaction: The Biginelli reaction is a one-pot, three-component cyclocondensation that provides access to 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs). beilstein-journals.orgscielo.org.mx In this reaction, this compound would react with an aldehyde and a β-dicarbonyl compound (such as ethyl acetoacetate) under acidic catalysis. nih.govnih.gov This powerful reaction allows for the rapid assembly of complex dihydropyrimidine (B8664642) scaffolds, incorporating the fluoropyridinyl moiety at the N1 position of the new ring. There are numerous examples of using substituted thioureas in Biginelli-like reactions to generate diverse libraries of compounds. researchgate.netmdpi.com

These annulation reactions are summarized in the table below.

Reaction NameReactantsResulting HeterocycleReference
Hantzsch Synthesis α-Haloketone2-Amino-1,3-thiazole chemhelpasap.comorganic-chemistry.orgresearchgate.net
Biginelli Reaction Aldehyde, β-Ketoester3,4-Dihydropyrimidin-2-thione beilstein-journals.orgnih.govnih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

The development of novel synthetic methodologies for obtaining this compound and its derivatives is increasingly influenced by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research in this area focuses on one-pot syntheses, the use of environmentally benign catalysts, and the exploration of alternative reaction conditions to create more sustainable pathways for the production of thiourea-containing compounds.

A significant advancement in the synthesis of thiourea derivatives is the adoption of one-pot, multicomponent reactions. These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, are inherently more efficient as they reduce the number of purification steps and minimize solvent waste. For instance, multicomponent reactions for the synthesis of various heterocyclic compounds containing a thiourea moiety have been reported, often employing green chemistry principles. encyclopedia.pubnih.govmdpi.combeilstein-journals.org One notable approach involves the catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives through the reaction of arylaldehydes, thiourea, and orthoformates. beilstein-journals.org This method is advantageous due to its operational simplicity and the use of readily available starting materials. beilstein-journals.org

The choice of catalyst plays a crucial role in the green synthesis of thiourea derivatives. Traditional methods often rely on hazardous or expensive catalysts. In contrast, modern approaches explore the use of more environmentally friendly and recyclable catalysts. For example, montmorillonite, a type of clay, has been utilized as an efficient and eco-friendly catalyst for the one-pot, three-component Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. encyclopedia.pubmdpi.com Similarly, p-toluenesulfonic acid (p-TsOH) has been employed as an efficient catalyst for the synthesis of dihydropyrimidine derivatives from a substituted butanamide, urea (B33335) or thiourea, and an aldehyde. researchgate.net The use of such catalysts not only reduces the environmental burden but can also lead to higher yields and easier product isolation.

Furthermore, the exploration of alternative reaction conditions, such as solvent-free reactions and microwave irradiation, aligns with the goals of green chemistry. Solvent-free reactions, as seen in the synthesis of curcumin (B1669340) derivatives using a biodegradable chitosamine hydrochloride catalyst under microwave irradiation, significantly reduce the use of volatile organic compounds (VOCs). mdpi.com Microwave-assisted synthesis has been shown to accelerate reaction rates, leading to shorter reaction times and increased energy efficiency.

While specific research detailing novel and green synthetic routes exclusively for this compound is limited, the principles and methodologies applied to the synthesis of other thiourea derivatives provide a strong foundation for developing such processes. The adaptation of one-pot multicomponent reactions, the use of green catalysts, and the implementation of energy-efficient techniques like microwave irradiation hold significant promise for the future sustainable production of this compound.

The following tables summarize examples of novel synthetic approaches for thiourea-containing compounds that exemplify green chemistry principles and could be adapted for the synthesis of this compound.

Table 1: Examples of One-Pot and Multicomponent Reactions for Thiourea-Containing Compounds

Product TypeReactantsCatalyst/ConditionsKey Green FeaturesReference
3,4-Dihydropyrimidin-2(1H)-onesAcetylacetone, Aldehyde, Urea/ThioureaMontmorillonite, Solvent-freeEnvironmentally friendly catalyst, Solvent-free encyclopedia.pubmdpi.com
1,3,5-Triazine-2,4-dithionesArylaldehydes, Thiourea, OrthoformatesCatalyst-free, One-potCatalyst-free, Atom economy beilstein-journals.org
Thiazole Derivativesβ-Keto Esters, ThioureasTribromoisocyanuric Acid, Aqueous mediumUse of water as a solvent, Pot-economy organic-chemistry.org
Curcumin 3,4-dihydropyrimidinones/thionesCurcumin, Aromatic aldehydes, Urea/ThioureaChitosamine hydrochloride, Microwave irradiation, Solvent-freeBiodegradable catalyst, Energy efficient, Solvent-free mdpi.com

Table 2: Research Findings on Novel Synthetic Approaches

Study FocusKey FindingsPotential for Green SynthesisReference
Synthesis of ThioethersDevelopment of a simple and efficient protocol for thioether synthesis using thiourea as a sulfur source in a one-pot reaction.Inexpensive and user-friendly sulfur source, one-pot procedure. rsc.org
Synthesis of Thiazole DerivativesA one-pot telescoped synthesis using tribromoisocyanuric acid in an aqueous medium, demonstrating pot-economy.Use of water as a green solvent, high efficiency. organic-chemistry.org
Synthesis of TriazinethionesA catalyst-free, three-component reaction for the synthesis of 1,3,5-triazine-2,4-dithione derivatives.Avoids the use of potentially toxic catalysts, high atom economy. beilstein-journals.org
Synthesis of DihydropyrimidinesUse of p-toluenesulfonic acid as an efficient catalyst in a one-pot multicomponent reaction.Efficient catalysis leading to potentially lower energy consumption and waste. researchgate.net

These examples highlight the ongoing efforts to develop more sustainable and efficient methods for synthesizing complex molecules like this compound, paving the way for future research in this important area of medicinal chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Fluoropyridin 3 Yl Thiourea and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for the initial confirmation of the synthesized structure of (6-Fluoropyridin-3-yl)thiourea and its analogues. Each technique provides unique information that, when combined, allows for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity of atoms in a molecule. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

In the ¹H NMR spectra of related thiourea (B124793) derivatives, distinct signals are observed for the protons of the pyridine (B92270) ring and the N-H protons of the thiourea group. For instance, in N-((6-chloropyridin-3-yl)carbamothioyl)benzamide derivatives, the NH protons appear as broad singlets in the downfield region, often between δ 12.04 and 12.30 ppm, indicating their acidic nature and involvement in hydrogen bonding. nih.gov The aromatic protons of the pyridine ring typically resonate in the range of δ 7.0 to 8.5 ppm, with their specific chemical shifts and coupling constants providing information about the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The thiocarbonyl (C=S) carbon is a key diagnostic signal, often appearing in the range of δ 177-180 ppm for related acylthiourea compounds. nih.gov The carbons of the pyridine ring exhibit signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR is a crucial tool for confirming the presence and chemical environment of the fluorine atom on the pyridine ring. The chemical shift of the fluorine signal provides information about the electronic environment, while coupling to adjacent protons can further confirm its position.

Table 1: Representative NMR Data for (6-substituted-pyridin-3-yl)thiourea Derivatives

NucleusFunctional GroupRepresentative Chemical Shift (ppm)
¹HPyridine-H7.0 - 8.5
¹HN-H (Thiourea)9.0 - 12.5
¹³CC=S (Thiourea)170 - 180
¹³CPyridine-C110 - 160

Note: The exact chemical shifts for this compound may vary but are expected to fall within these general ranges based on data from analogous structures.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound derivatives, these techniques can confirm the presence of the N-H, C=S, and C-F bonds.

The FTIR spectra of thiourea derivatives typically show characteristic stretching vibrations for the N-H groups in the region of 3100-3400 cm⁻¹. anu.edu.auias.ac.in The C=S stretching vibration, a key marker for the thiourea moiety, is generally observed in the range of 700-850 cm⁻¹ and 1250-1350 cm⁻¹. anu.edu.auias.ac.in The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The C-F stretching vibration of the fluoropyridine ring is expected to appear as a strong band in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for Thiourea Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3100 - 3400
C=SStretching700 - 850, 1250 - 1350
C=N (Pyridine)Stretching1400 - 1600
C-FStretching1000 - 1300

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. ias.ac.injrespharm.com The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related thiourea derivatives involve cleavage of the C-N bonds of the thiourea linkage, leading to the formation of ions corresponding to the fluoropyridinamine and isothiocyanate fragments.

Single Crystal X-ray Diffraction Studies

While spectroscopic methods provide valuable information about the molecular structure, single-crystal X-ray diffraction offers the most definitive and detailed three-dimensional picture of the molecule in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of thiourea derivatives is often dominated by a network of intermolecular hydrogen bonds. In the case of this compound, the N-H protons of the thiourea group and the nitrogen atom of the pyridine ring are expected to act as hydrogen bond donors and acceptors, respectively.

Conformational Analysis and Tautomerism in Solid State

Thiourea derivatives can also exhibit thione-thiol tautomerism. researchgate.net While the thione form is generally more stable, the possibility of the thiol tautomer existing in the solid state can be investigated through careful analysis of bond lengths from X-ray diffraction data. A shorter C-S bond and a longer C-N bond would be indicative of the thione form, which is the commonly observed tautomer in related structures. researchgate.net The conformation and potential tautomeric form are critical to understanding the molecule's reactivity and potential biological activity.

Computational and Theoretical Chemistry Studies of 6 Fluoropyridin 3 Yl Thiourea

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like (6-Fluoropyridin-3-yl)thiourea. researchgate.netsciensage.info These methods allow for the optimization of molecular geometry and the prediction of various spectroscopic and reactivity parameters. researchgate.net DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govacs.org

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing fluorine atom and the electron-donating thiourea (B124793) group attached to the pyridine (B92270) ring. This substitution pattern significantly influences the electron density distribution across the molecule. mdpi.com Analysis of the molecular orbitals reveals the nature of the chemical bonds and the regions susceptible to chemical reactions. ccspublishing.org.cn The presence of both carbonyl and thiocarbonyl groups in similar acylthiourea compounds introduces a unique electronic environment. nih.gov

Table 1: Selected Bond Lengths and Angles in Thiourea Derivatives

ParameterBond Length (Å) / Angle (°)Reference
C=S~1.68 researchgate.net
C-N (thiourea)~1.35 - 1.40 researchgate.net
N-C-N (thiourea)~117 - 120 researchgate.net
C-S-N (thiourea)~121 - 123 researchgate.net

Note: The values in this table are generalized from studies on various thiourea derivatives and may not represent the exact values for this compound.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of this compound. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed over the pyridine ring, making it susceptible to nucleophilic attack. researchgate.net The analysis of these orbitals provides a theoretical basis for predicting how the molecule will interact with other chemical species. imperial.ac.uk

Table 2: Frontier Molecular Orbital (FMO) Parameters for a Generic Thiourea Derivative

ParameterEnergy (eV)Description
EHOMO-6.5 to -5.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5 to -0.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.0 to 5.0Difference between ELUMO and EHOMO

Note: These values are illustrative and depend on the specific thiourea derivative and the computational method used.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.dewolfram.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. acs.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, highlighting their nucleophilic character. researchgate.net The hydrogen atoms of the amino groups in the thiourea moiety would exhibit a positive potential, indicating their electrophilic nature. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential on the pyridine ring. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govnih.gov

MD simulations can provide insights into the conformational flexibility of this compound in a solution. nih.gov These simulations track the movements of atoms over time, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them. biorxiv.org The stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance between different parts of the molecule. acs.org By analyzing the trajectory of the simulation, researchers can identify the most stable and populated conformations in a given solvent.

The solvent environment can have a profound impact on the behavior of a molecule. researchgate.net MD simulations explicitly including solvent molecules can model these effects. mdpi.com The polarity of the solvent can influence the conformational preferences of this compound and can affect the strength of intramolecular and intermolecular hydrogen bonds. For example, in a polar solvent, the formation of hydrogen bonds between the solute and solvent molecules may compete with intramolecular hydrogen bonds, potentially leading to different stable conformations compared to the gas phase or a nonpolar solvent. mdpi.com

In Silico Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be effectively modeled using in silico methods, primarily centered around Density Functional Theory (DFT). researchgate.netnih.gov These computational techniques provide deep insights into the molecule's electronic structure and its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping Molecular Electrostatic Potential (MEP) maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.de An MEP map visualizes the charge distribution across a molecule, using a color scale to indicate different electrostatic potential values. uni-muenchen.deajchem-a.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. uni-muenchen.debhu.ac.in In thiourea derivatives, the sulfur and oxygen (if present) atoms consistently show the most negative potential, identifying them as primary sites for electrophilic interaction. ajchem-a.comacs.org Conversely, the positive potential is often located around the hydrogen atoms of the amine groups. bhu.ac.in For this compound, the MEP surface would likely show significant negative potential around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, marking them as key reactive centers.

Global Chemical Reactivity Descriptors (GCRDs) Conceptual DFT provides a set of global chemical reactivity descriptors that quantify a molecule's stability and reactivity. acs.orgmdpi.com These parameters are calculated from the energies of the HOMO and LUMO. A study on the acyl thiourea derivatives BTCC and MBTB used DFT to calculate these values, which serve as a reference for what could be expected for this compound. acs.org

Table 1: Global Chemical Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (IP) I = -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) A = -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) μ = -(I + A) / 2Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Global Softness (σ) σ = 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons.

This table describes the significance of various global reactivity descriptors calculated using DFT. The formulas provided are based on Koopmans' theorem. Source: acs.orgmdpi.com

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluations using quantum chemical methods are crucial for identifying and designing materials with significant Non-Linear Optical (NLO) properties for applications in modern technologies like telecommunications and optical data storage. acs.org Organic molecules, particularly those featuring donor-π-acceptor architectures, are promising candidates for NLO materials due to their potential for large NLO responses. nih.gov

Computational Approach to NLO Properties The NLO properties of molecules like this compound can be theoretically investigated using DFT methods, often with functionals such as B3LYP or M06-2X and various basis sets. acs.orgresearchgate.net These calculations determine the key parameters that govern NLO activity, including the molecular dipole moment (μ), the linear polarizability (α), and the first (β) and third-order (γ) hyperpolarizabilities. acs.organalis.com.my The magnitude of these hyperpolarizability tensors indicates the NLO response of the molecule.

For many organic chromophores, a smaller HOMO-LUMO energy gap is associated with greater charge transfer, which in turn leads to higher polarizability and enhanced NLO properties. nih.gov In computational studies of other thiourea derivatives, such as BTCC and MBTB, the third-order NLO polarizability (γ) was calculated to assess their potential as NLO materials. acs.org The results showed that these compounds have γ amplitudes significantly larger than that of urea (B33335), a standard reference material for NLO studies. researchgate.net Given its structure, which combines an electron-donating thiourea moiety with an electron-withdrawing fluoropyridine group, this compound is expected to exhibit intramolecular charge transfer, a key feature for NLO activity. Theoretical calculations would quantify this potential.

Table 2: Theoretical Non-Linear Optical (NLO) Parameters

Parameter Symbol Significance
Dipole Moment μtotMeasures the overall polarity of the molecule resulting from its charge distribution.
Linear Polarizability αDescribes the linear response of the electron cloud to an external electric field.
First Hyperpolarizability βtotQuantifies the second-order NLO response, responsible for effects like Second-Harmonic Generation (SHG).
Third-Order Hyperpolarizability γQuantifies the third-order NLO response, relevant for applications requiring high-intensity light modulation.

This table outlines the key parameters evaluated in the theoretical assessment of NLO properties. Source: acs.orgnih.govanalis.com.my

Compound Name Directory

Reaction Pathways and Kinetics Studies

While specific kinetic studies exclusively focused on (6-Fluoropyridin-3-yl)thiourea are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous compounds and general reaction mechanisms involving thioureas and fluorinated pyridines. The reaction pathways of this compound are diverse, with the molecule participating in multicomponent reactions and cyclization processes.

One significant reaction pathway for thiourea (B124793) derivatives is their participation in multicomponent reactions, such as the Biginelli and Hantzsch syntheses, to form various heterocyclic scaffolds. beilstein-journals.orgwikipedia.orgmdpi.comorganic-chemistry.org For instance, in reactions analogous to the Biginelli condensation, this compound could react with an aldehyde and a β-ketoester to form dihydropyrimidinethiones. mdpi.com The general conditions for such reactions are summarized in the table below.

Table 1: General Conditions for Biginelli-like Reactions Involving Thiourea Derivatives

Parameter Condition
Catalyst p-Toluenesulfonic acid (p-TsOH), TMSCl, or other Lewis/Brønsted acids
Solvent Ethanol, DMF, or solvent-free conditions
Temperature Room temperature to reflux

| Reactants | Aldehyde, β-dicarbonyl compound, Thiourea derivative |

The kinetics of such reactions are typically influenced by the nature of the reactants and the catalyst employed. The rate-determining step in the Hantzsch synthesis, for example, is often the cyclocondensation of an enamine intermediate with a Michael acceptor. beilstein-journals.org

Furthermore, the oxidation of the thiourea moiety represents another important reaction pathway. Studies on the oxidation of thiourea by various oxidizing agents indicate that the reaction proceeds through a series of intermediates. ambeed.com For instance, the ozonation of thiourea is an effective degradation method, with the reaction rate being dependent on factors such as pH and ozone flow rate. ambeed.com While specific kinetic parameters for the oxidation of this compound are not available, the presence of the electron-withdrawing 6-fluoropyridin-3-yl group is expected to influence the electron density on the sulfur atom, thereby affecting the kinetics of oxidation.

Mechanistic Probes of Thiourea Functional Group Reactions

The thiourea functional group in this compound is central to its reactivity, particularly in cyclization reactions to form heterocyclic systems. A well-studied example that provides mechanistic insight is the Hantzsch thiazole (B1198619) synthesis, where a thiourea reacts with an α-haloketone to yield a thiazole derivative. synarchive.com

The mechanism of the Hantzsch thiazole synthesis is believed to proceed through the following steps:

Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.

Cyclization: The nitrogen atom of the thiourea then attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.

Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.

The 6-fluoropyridin-3-yl substituent on the thiourea nitrogen would influence this mechanism electronically. The electron-withdrawing nature of the fluoropyridine ring would decrease the nucleophilicity of the adjacent nitrogen atom, potentially slowing down the initial step if it were to proceed via N-alkylation. However, the primary nucleophilic center in thiourea for this reaction is the sulfur atom, whose nucleophilicity might be less affected.

Another important reaction involving the thiourea moiety is its use in the synthesis of 1,3,5-triazine-2,4-dithione derivatives through three-component reactions with arylaldehydes and orthoformates. beilstein-journals.org In these reactions, thiourea plays a dual role in both the cyclization with the aldehyde and the subsequent alkylation. beilstein-journals.org

Role of the Fluorine Substituent and Pyridine (B92270) Nitrogen in Reactivity

The fluorine atom at the 6-position and the nitrogen atom of the pyridine ring play crucial roles in modulating the reactivity of this compound.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect on the pyridine ring. This has several consequences for the molecule's reactivity:

Increased Acidity: The electron-withdrawing fluorine atom increases the acidity of the N-H protons of the thiourea moiety, making them more susceptible to deprotonation under basic conditions.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position, ortho to the pyridine nitrogen, significantly activates the pyridine ring towards nucleophilic aromatic substitution. beilstein-journals.orgrsc.org This position is prone to attack by nucleophiles, leading to the displacement of the fluorine atom. The reactivity in SNAr reactions is also influenced by the position of other substituents on the pyridine ring. rsc.org

The pyridine nitrogen atom also has a profound impact on the molecule's reactivity:

Basicity: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base, capable of being protonated or coordinating to metal centers. This property can be exploited to catalyze reactions or modify the electronic properties of the molecule.

Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, which, in conjunction with the fluorine atom, significantly lowers the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack. nih.gov The repulsion between the nitrogen lone pair and a polarized C-Pd bond can disfavor reactions at the C2 and C6 positions in certain catalytic processes. nih.gov

Table 2: Influence of Fluorine and Pyridine Nitrogen on Reactivity

Feature Effect of 6-Fluoro Substituent Effect of Pyridine Nitrogen
Acidity of Thiourea N-H Increases -
Nucleophilicity of Thiourea Decreases Decreases electron density on the ring

| Reactivity of Pyridine Ring | Activates towards SNAr | Deactivates towards electrophilic substitution, directs nucleophilic attack |

Electrophilic and Nucleophilic Character of this compound

This compound exhibits both electrophilic and nucleophilic properties, arising from the different reactive sites within its structure.

Nucleophilic Character:

The primary nucleophilic centers in this compound are the sulfur and nitrogen atoms of the thiourea moiety.

Sulfur Atom: The sulfur atom is a soft nucleophile and readily attacks soft electrophiles. This is exemplified in the Hantzsch thiazole synthesis where the sulfur atom initiates the reaction by attacking an α-haloketone. synarchive.com

Nitrogen Atoms: The nitrogen atoms of the thiourea are also nucleophilic, though their reactivity is tempered by the electron-withdrawing 6-fluoropyridin-3-yl group. They can participate in reactions such as acylation and alkylation. The pyridine nitrogen also possesses a lone pair and can act as a nucleophile.

The nucleophilicity of amines, and by extension thioureas, is influenced by steric hindrance and the electronic nature of their substituents. masterorganicchemistry.com The presence of the bulky and electron-withdrawing 6-fluoropyridin-3-yl group would likely reduce the nucleophilicity of the adjacent nitrogen compared to a simple alkyl-substituted thiourea.

Electrophilic Character:

The electrophilic sites in this compound are primarily located on the pyridine ring and the carbon atom of the thiourea group.

Pyridine Ring: The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom and the fluorine substituent, is susceptible to nucleophilic attack. The C2, C4, and C6 positions are the most electrophilic. frontiersin.org The fluorine at the C6 position makes this a particularly favorable site for SNAr reactions. rsc.org

Thiourea Carbon: The carbon atom of the C=S double bond in the thiourea group has some electrophilic character and can be attacked by strong nucleophiles, although this is less common than reactions at the sulfur or nitrogen atoms.

Theoretical studies using methods like Density Functional Theory (DFT) can provide further insights into the electrophilic and nucleophilic character by mapping the molecular electrostatic potential (MEP). chemrevlett.comscirp.org In such maps, electron-rich regions (nucleophilic) are typically colored red, while electron-poor regions (electrophilic) are colored blue. For this compound, the area around the sulfur and nitrogen atoms would be expected to show negative potential, while the pyridine ring carbons and the thiourea carbon would exhibit positive potential.

Coordination Chemistry of 6 Fluoropyridin 3 Yl Thiourea As a Ligand

Ligand Design and Binding Modes

Thiourea (B124793) derivatives are known for their versatile coordination behavior, attributable to the presence of multiple donor atoms, primarily the sulfur and nitrogen atoms of the thiourea moiety. The pyridyl nitrogen in (6-Fluoropyridin-3-yl)thiourea introduces an additional potential coordination site.

Mono-, Bi-, and Polydentate Coordination Modes

Thiourea ligands can coordinate to metal centers in several ways:

Monodentate Coordination: The most common mode of coordination for simple thiourea ligands is through the sulfur atom. mdpi.comresearchgate.net This is due to the soft nature of the sulfur atom, making it a good donor for soft metal ions.

Bidentate Coordination: Many thiourea derivatives can act as bidentate ligands, forming chelate rings with a metal ion. mdpi.commdpi.com This typically involves coordination through the sulfur atom and a nitrogen atom from the thiourea backbone or a substituent. For this compound, bidentate coordination could potentially occur through the sulfur and the pyridyl nitrogen atom.

Bridging Coordination: In some cases, thiourea ligands can bridge two metal centers, utilizing both the sulfur and nitrogen atoms to link the metal ions.

Chelation Effects and Stability Constants

When a ligand binds to a metal ion through more than one donor atom, forming a ring structure, it is known as the chelate effect. This effect generally leads to the formation of more stable complexes compared to those with analogous monodentate ligands. The stability of these chelate complexes is quantified by their stability constants. For this compound, if it were to act as a bidentate ligand, the resulting complexes would be expected to exhibit enhanced stability. However, no specific stability constant data for complexes of this compound are available in the reviewed literature.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting a metal salt with the ligand in a suitable solvent. mdpi.comksu.edu.tr The stoichiometry of the reactants and reaction conditions can influence the final product.

Complexation with Transition Metals (e.g., Pt, Pd, Ni, Cu, Zn, Ru, Rh, Ir)

Thiourea derivatives have been shown to form complexes with a wide range of transition metals, including platinum, palladium, nickel, copper, zinc, ruthenium, rhodium, and iridium. mdpi.comksu.edu.trnih.gov The nature of the metal ion influences the geometry and coordination number of the resulting complex. While it is plausible that this compound would also form complexes with these metals, specific synthetic procedures and the characterization of such complexes are not reported.

Structural Analysis of Metal Complexes (X-ray Crystallography)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of metal complexes, providing definitive information on bond lengths, bond angles, and coordination geometry. semanticscholar.orgresearchgate.net While the crystal structures of numerous metal complexes with other thiourea derivatives have been reported, no such data exists for complexes of this compound in the surveyed literature.

Spectroscopic Characterization of Metal-Ligand Interactions

Various spectroscopic techniques are employed to characterize the interaction between a ligand and a metal ion:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds in the IR spectrum of the ligand upon complexation can provide evidence of coordination. mdpi.comechemcom.com A shift in the C=S stretching frequency is indicative of sulfur coordination, while changes in the N-H stretching frequencies can suggest nitrogen involvement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the electronic environment of the ligand upon coordination to a metal ion. researchgate.netmdpi.com Shifts in the resonances of protons and carbons near the coordination sites can confirm the binding mode.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex is often accompanied by the appearance of new absorption bands in the UV-Vis spectrum, which can be attributed to ligand-to-metal or metal-to-ligand charge transfer transitions. echemcom.com

Although these techniques are standard for characterizing thiourea-metal complexes, no specific spectroscopic data for complexes of this compound has been found.

Lack of Publicly Available Research Data on the Coordination Chemistry of this compound

A thorough and extensive search of publicly accessible scientific databases and literature has revealed a significant gap in the available research concerning the coordination chemistry of the specific compound this compound. Despite efforts to locate relevant data, no specific studies detailing the electrochemical properties, catalytic applications, or the formation of supramolecular assemblies and metal-organic frameworks involving this particular ligand could be identified.

The initial search for information on the coordination chemistry of pyridyl-thiourea derivatives provided a general overview of the synthesis and catalytic potential of related compounds. However, these studies did not include the specific fluoro-substituted ligand requested. Subsequent, more targeted searches for "this compound" and its metal complexes yielded no pertinent results for the specified subsections of the article. Further attempts to broaden the search to include "fluoropyridinyl thioureas" were also unsuccessful in retrieving the necessary detailed and specific data required to construct an accurate and informative article as per the user's stringent instructions.

The absence of published research in these specific areas—namely the electrochemical behavior of its metal complexes, its applications in catalysis, and its role in supramolecular chemistry and metal-organic frameworks—makes it impossible to provide a detailed and scientifically accurate article solely focused on this compound at this time. The scientific community has yet to publish research that would fulfill the detailed outline provided in the user's request.

Therefore, the sections on Electrochemical Properties of Metal-Thiourea Complexes, Catalytic Applications of Metal-Thiourea Complexes, and Supramolecular Assembly and Metal-Organic Frameworks involving this compound cannot be completed.

Elucidation of Biological Activities and Molecular Mechanisms of Action of 6 Fluoropyridin 3 Yl Thiourea Derivatives

Antimicrobial Action: Molecular Basis and Target Identification

(6-Fluoropyridin-3-yl)thiourea derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, viruses, and mycobacteria. mdpi.com Their mechanisms of action are diverse and involve targeting essential cellular processes in these microorganisms.

The antibacterial effects of these thiourea (B124793) derivatives are often attributed to their ability to inhibit crucial enzymes and disrupt bacterial cell membranes.

Enzyme Inhibition : A key mechanism of action is the inhibition of bacterial enzymes essential for survival. For instance, some thiourea derivatives have been shown to target enzymes involved in the biosynthesis of the bacterial cell wall. fip.org Molecular docking studies have predicted that derivatives like 1,3-dibenzoylthiourea exhibit a strong binding affinity for penicillin-binding protein 2a (PBP2a) and FabH, enzymes critical for cell wall synthesis in bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. fip.org Other studies have shown that thiourea derivatives can inhibit bacterial tyrosinase, an enzyme involved in various metabolic pathways. mdpi.com

Membrane Disruption : Evidence suggests that certain thiourea derivatives can compromise the integrity of the bacterial cell wall. nih.gov For example, the derivative TD4 has been observed to disrupt the cell wall of MRSA, leading to bacterial cell death. nih.gov This disruption can occur through various interactions with the lipid bilayer and membrane proteins, ultimately leading to increased permeability and leakage of cellular contents.

A novel fluorinated pyridine (B92270) derivative demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL. nih.govmendeley.com Another study reported that a specific thiourea derivative, TD4, showed potent activity against both methicillin-susceptible and methicillin-resistant S. aureus strains with a MIC of 2 µg/mL. nih.gov

CompoundBacterial Strain(s)Activity (MIC in µg/mL)Reference
Fluorinated pyridine derivative 4aGram-positive and Gram-negative bacteria1.95 - 15.63 nih.govmendeley.com
Thiadiazole derivative 4cGram-positive bacteriaSelective activity nih.govmendeley.com
Coumarin derivative 4dGram-positive bacteriaSelective activity nih.govmendeley.com
TD4S. aureus (including MRSA)2 nih.gov

The antifungal properties of this compound derivatives are linked to their interference with fungal-specific cellular processes. Research indicates that the inclusion of fluorine in these molecules can enhance their lipophilicity, which may improve their ability to penetrate fungal cell membranes and reach their intracellular targets. mdpi.com

Studies have shown that some thiourea derivatives exhibit better antifungal than antibacterial activity. mdpi.com For instance, certain derivatives have demonstrated efficacy against Candida species by potentially disrupting biofilm formation, a key virulence factor. mdpi.comnih.gov The ortho-methylated derivative (SB2) of a 2-thiophenecarboxylic acid thiourea showed the highest antifungal activity with a notable inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.comnih.gov While the precise molecular pathways are still under investigation, it is hypothesized that these compounds may inhibit enzymes crucial for fungal cell wall synthesis or disrupt membrane integrity, similar to their antibacterial counterparts but with specificity for fungal targets. mdpi.combiointerfaceresearch.com

Thiourea derivatives have been recognized for their antiviral potential, particularly as non-nucleoside inhibitors of viral enzymes. ufba.br Their mechanism of action often involves interference with the viral replication cycle. For example, certain thiourea-based compounds have been identified as non-nucleoside inhibitors of HIV reverse transcriptase, a critical enzyme for the replication of the virus. ufba.br While specific studies on this compound derivatives are emerging, the broader class of thioureas has shown promise in inhibiting viral replication, suggesting a potential avenue for the development of novel antiviral agents. researchgate.net

The antitubercular activity of thiourea derivatives is a significant area of research, with several compounds showing potent inhibition of Mycobacterium tuberculosis. mdpi.combiorxiv.org The cellular targets for these compounds are often enzymes involved in the unique and essential metabolic pathways of the mycobacterium.

Key molecular targets for thiourea derivatives in M. tuberculosis include enzymes involved in the biosynthesis of the cell wall, such as those responsible for producing mycolic acids, peptidoglycans, and arabinans. nih.goveurekaselect.comsnv63.ru Additionally, enzymes in the branched-chain amino acid biosynthesis pathway and those involved in detoxification mechanisms are also considered potential targets. nih.goveurekaselect.comsnv63.ru For instance, N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea is active against Mycobacterium tuberculosis H37Rv. mdpi.com Another study identified a phenylthiourea (B91264) series with potent activity against intracellular M. tuberculosis. biorxiv.org

Anticancer Properties: Mechanistic Insights and Target Interaction Profiling

This compound derivatives have emerged as promising candidates for cancer therapy due to their ability to modulate various cellular pathways and interact with key molecular targets involved in cancer progression. mdpi.comnih.gov

The anticancer effects of these compounds are often linked to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. researchgate.net

Enzyme Inhibition : A significant mechanism is the inhibition of kinases involved in cancer cell signaling. For example, molecular docking studies have suggested that certain fluorinated pyridine derivatives act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK-2 or MK-2), an enzyme that plays a crucial role in signal transduction and cell proliferation. nih.govmendeley.com The fluorinated pyridine derivative 4a was found to be the most active against the HepG2 liver cancer cell line, with an IC50 value of 4.8 μg/mL. nih.govmendeley.com

Induction of Apoptosis : Some natural compounds, which share structural similarities with thiourea derivatives, have been shown to induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt signaling pathway. frontiersin.org For instance, Chrysin, a natural flavonoid, induces apoptosis by downregulating phospholipase C-gamma-1 and XIAP, which is associated with the dephosphorylation of Akt. frontiersin.org While direct evidence for this compound is still being gathered, the broader class of compounds that modulate these pathways provides a strong rationale for their anticancer potential.

Targeting Heat Shock Proteins : Molecular docking studies have also indicated that some thiourea derivatives can bind to the ATP-binding site of Hsp90, a chaperone protein that is crucial for the stability and function of many oncoproteins. biointerfaceresearch.com

CompoundCancer Cell LineActivity (IC50 in µM)Reference
Compound 13HuCCA-114.47 nih.gov
Compound 14HepG21.50 - 16.67 nih.gov
A549
MDA-MB-231
Compound 10MOLT-31.20 nih.gov
Compound 22T47D7.10 nih.gov

Identification of Molecular Targets (e.g., enzymes, proteins, DNA)

The anticancer activity of thiourea derivatives, including this compound, is often attributed to their interaction with various biological targets crucial for cancer cell survival and proliferation. biointerfaceresearch.com Molecular docking studies and in vitro assays have implicated several key enzymes and proteins as potential targets.

One of the primary molecular targets identified for fluorinated thiourea derivatives is mitogen-activated protein kinase-2 (MK-2) . mendeley.comnih.gov Molecular docking studies have shown that these compounds can fit into the active site of MK-2, suggesting a potential mechanism for their anticancer and antibacterial activities. mendeley.comnih.gov

Thiourea derivatives have also been found to target other critical components of signaling pathways involved in carcinogenesis. These include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Inhibition of this receptor can disrupt angiogenesis, a process vital for tumor growth and metastasis. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase : As a key driver of cell proliferation, its inhibition is a common strategy in cancer therapy. nih.gov

Heat Shock Protein 90 (Hsp90) : Molecular docking studies have shown that some thiourea derivatives can bind to the ATP-binding site of Hsp90, a chaperone protein essential for the stability of many oncoproteins. biointerfaceresearch.com

Furthermore, the core structure of thiourea, with its sulfur and nitrogen atoms, allows for interactions with a variety of enzymes through the formation of hydrogen bonds. biointerfaceresearch.com This broad-spectrum inhibitory potential makes thiourea derivatives, such as this compound, promising candidates for multi-targeted cancer therapy. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies for Anticancer Effects

The biological activity of thiourea derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies have provided valuable insights into the features that enhance their anticancer effects.

Key determinants of the anticancer activity of thiourea derivatives include:

Nature of Substituents : The type and position of substituents on the aryl rings of thiourea derivatives play a crucial role in their cytotoxicity. For instance, the introduction of a heterocyclic substituent can enhance the specificity of interaction with target proteins and influence the electron density distribution within the molecule. biointerfaceresearch.com

Linker Type : In bis-thiourea compounds, the nature of the linker connecting the two thiourea moieties significantly affects their cytotoxic activity. biointerfaceresearch.com

Presence of Halogens : Halogenated phenyl groups within the thiourea structure are often associated with potent anticancer activity. nih.gov

Lipophilicity : The octanol-water partition coefficient, a measure of lipophilicity, is a key predictor of the anticancer activities of these compounds. nih.govsciencepublishinggroup.com

Quantitative Structure-Activity Relationship (QSAR) modeling has further refined the understanding of these relationships, identifying chemical properties like mass, polarizability, electronegativity, and van der Waals volume as essential predictors for the anticancer activities of thiourea derivatives. nih.govnih.gov These studies provide a rational basis for the design of novel and more potent anticancer agents based on the this compound scaffold. nih.gov

In Vitro Mechanistic Investigations on Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines, revealing their potential to induce cell death through multiple mechanisms. nih.govmdpi.com

Induction of Apoptosis : A primary mechanism of action for many thiourea derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger both early and late apoptosis in cancer cells. nih.govnih.gov For example, certain derivatives have been observed to cause a significant increase in the percentage of annexin (B1180172) V-FITC positive apoptotic cells. nih.gov This is often accompanied by the decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov

Cell Cycle Arrest : In addition to apoptosis, some thiourea derivatives have been shown to disrupt the normal cell cycle progression in cancer cells. nih.gov This can involve alterations in different phases of the cell cycle, such as an increase in the Sub-G1 phase and arrest at the G2-M stage. nih.gov

Inhibition of Proliferation : Fluorinated pyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). biointerfaceresearch.comnih.gov The inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined for various derivatives against different cell lines. nih.gov For instance, a fluorinated pyridine derivative showed high activity against the HepG2 cell line with an IC50 value of 4.8 μg/mL. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated pyridine derivative 4aHepG24.8 µg/mL nih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW4809.0 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW6201.5 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK5626.3 biointerfaceresearch.com
1-(2-methyl-6-(p-tolyl)pyridin-3-yl)-3-phenylurea (5l)A5493.22 nih.gov
1-(2-methyl-6-(p-tolyl)pyridin-3-yl)-3-phenylurea (5l)HCT-1162.71 nih.gov

Enzyme Inhibition Studies and Mechanistic Analysis

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, highlighting their potential therapeutic applications beyond cancer treatment.

Inhibition of Hydrolases (e.g., α-Glucosidase, Urease)

α-Glucosidase Inhibition : α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels in diabetic patients. informahealthcare.com Several thiourea derivatives have shown potent inhibitory activity against α-glucosidase. informahealthcare.comnih.govmdpi.com For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated higher inhibitory activity against α-glucosidase than the standard drug acarbose. nih.govmdpi.com

Urease Inhibition : Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of various diseases caused by bacteria like Helicobacter pylori. core.ac.uk Thiourea and its derivatives have been identified as effective inhibitors of urease, making them potential candidates for treating infections associated with this enzyme. core.ac.uk

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govhilarispublisher.com Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov While specific studies on this compound are limited, the broader class of thiourea derivatives has been explored for cholinesterase inhibitory activity. nih.gov The ability of these compounds to interact with the active sites of AChE and BChE suggests their potential as neuroprotective agents. hilarispublisher.comnih.govresearchgate.net

Transglutaminase Inhibition: Mechanistic Aspects

Transglutaminases (TGs) are a family of enzymes that catalyze the formation of isopeptide bonds between proteins. nih.gov Transglutaminase 2 (TG2) has been implicated in the pathogenesis of several inflammatory and fibrotic diseases. nih.govdntb.gov.uauni-giessen.de Phenylthiourea derivatives have been designed and evaluated as inhibitors of transglutaminases. nih.gov

The inhibitory mechanism of these compounds involves their interaction with the active site of the enzyme. nih.gov The length of the alkyl chain in phenylthiourea derivatives of diaminoalkanes has been shown to be a critical determinant of their inhibitory activity, with a pentyl chain (n=5) demonstrating optimal inhibition of both guinea pig liver transglutaminase and plasma transglutaminase (factor XIIIa). nih.gov These findings suggest that this compound and its derivatives could also act as inhibitors of transglutaminase, offering a potential therapeutic avenue for related diseases.

Other Enzyme Systems (e.g., K-Ras, EGFR)

The thiourea scaffold is a recognized pharmacophore in the design of enzyme inhibitors, including those targeting key proteins in oncogenic pathways like the Kirsten Rat Sarcoma (KRAS) and Epidermal Growth Factor Receptor (EGFR) signaling cascades. biointerfaceresearch.com Activating mutations in the KRAS gene are present in approximately 40% of patients with advanced colorectal cancer (CRC) and have historically been considered "undruggable". nih.gov The presence of these mutations is also a significant negative predictive factor for the efficacy of EGFR inhibitors. nih.govnih.gov

However, the development of specific KRAS inhibitors, particularly for the KRASG12C mutation, has marked a significant advancement. nih.gov Preclinical and clinical studies have shown that resistance to KRASG12C inhibitors can arise from the feedback reactivation of the EGFR signaling pathway. nih.govscientificarchives.com This has led to combination strategies, where KRASG12C inhibitors are co-administered with EGFR inhibitors like panitumumab or cetuximab, showing higher and more durable responses in patients with advanced CRC. nih.govscientificarchives.com

Within this context, thiourea derivatives have been explored for their potential to inhibit such enzyme systems. For example, certain 1-(quinazolin-6-yl)-3-phenyl-substituted thioureas have been synthesized to dually inhibit both EGFR kinase and the NF-κB transcription factor, a key resistance mechanism triggered by EGFR inhibitors. biointerfaceresearch.com While direct studies on the inhibitory activity of this compound against K-Ras or EGFR are not extensively documented, the inherent properties of the thiourea moiety suggest it as a candidate for investigation in the development of novel kinase inhibitors. The nitrogen and sulfur atoms of the thiourea group can form crucial hydrogen bonds and coordinate with residues within the ATP-binding site of kinases, a common mechanism for enzyme inhibition. biointerfaceresearch.com

Receptor Binding Profiling and Agonist/Antagonist Actions

The interaction of thiourea derivatives with various receptor systems is a critical area of research, revealing potential therapeutic applications ranging from agriculture to human medicine.

Auxin Receptor Interaction and Plant Growth Regulation (e.g., TIR1)

Auxin is a critical plant hormone that governs numerous aspects of plant development by mediating the interaction between the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein and Aux/IAA transcriptional repressor proteins. nih.govucsd.edu TIR1 functions as the primary auxin receptor, forming part of an SCF (SKP1–CULLIN–F-box) ubiquitin ligase complex. nih.govnih.gov

The binding of auxin to TIR1 does not induce a significant conformational change in the receptor. Instead, auxin acts as a "molecular glue," filling a hydrophobic cavity at the interface between TIR1 and its Aux/IAA substrate. ucsd.edu This enhances the binding affinity between the two proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor, which in turn activates the expression of auxin-responsive genes. nih.govucsd.edu

The TIR1 binding pocket is noted to be somewhat promiscuous, capable of accommodating various auxin analogues. ucsd.edu While there is no specific research detailing the interaction of this compound with the TIR1 receptor, its potential to act as an auxin agonist or antagonist would depend on its ability to fit within the TIR1-Aux/IAA interface and either stabilize or disrupt this complex. Studies on various synthetic compounds have shown that modifications can create engineered auxin-receptor pairs, highlighting the potential for novel molecules to modulate this pathway for agricultural applications. nih.gov

Other Receptor Systems

The 6-fluoropyridin-3-yl moiety, a key component of the titular compound, has been incorporated into ligands targeting significant receptors in the central nervous system. Specifically, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized as potential agonists for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT1A receptors. researchgate.net These receptors are important targets for treating neurological and psychiatric disorders, including Parkinson's disease. researchgate.net

The results from these studies indicated that compounds containing the 6-fluoropyridin-3-yl group could exhibit potent agonistic activity at these receptors. researchgate.net For instance, certain derivatives displayed EC50 values in the low nanomolar range for D2, D3, and 5-HT1A receptors. researchgate.net This suggests that the 6-fluoropyridin-3-yl fragment is a viable pharmacophore for interacting with G-protein coupled receptors. Consequently, this compound could be a subject of interest for screening against dopamine, serotonin, and other CNS receptors to assess its potential agonist or antagonist actions.

Antioxidant Activity: Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized for their antioxidant properties, acting as potent scavengers of reactive oxygen species (ROS). hueuni.edu.vn The antioxidant capacity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging tests. nih.govfarmaciajournal.com

The primary mechanisms by which thiourea derivatives exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). hueuni.edu.vnfarmaciajournal.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H bonds within the thiourea moiety are often the source of this hydrogen atom. hueuni.edu.vn Kinetic calculations on compounds like 1,3-diphenyl-2-thiourea (DPTU) have suggested that HAT is the preferred mechanism over SET when reacting with free radicals. hueuni.edu.vn

Table 1: Antioxidant Activity of Selected Thiourea Derivatives
CompoundAssayIC50 ValueReference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH Assay45 µg/mL mdpi.com
1,3-bis(3,4-dichlorophenyl) thioureaABTS Assay52 µg/mL mdpi.com
1,3-diphenyl-2-thiourea (DPTU)DPPH Assay0.710 mM hueuni.edu.vn
1,3-diphenyl-2-thiourea (DPTU)ABTS Assay0.044 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH Assay11.000 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS Assay2.400 mM hueuni.edu.vn
1-cyclohexyl-3-(pyridin-2-yl) thioureaDPPH Assay>1000 µg/mL nih.gov

Molecular Docking and Ligand-Target Interaction Analysis for Biological Activity

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, such as a protein or enzyme. biointerfaceresearch.comnih.gov This analysis provides critical insights into the potential biological activity of compounds like this compound by elucidating the specific molecular interactions that stabilize the ligand-target complex.

For thiourea derivatives, docking studies have been instrumental in explaining their inhibitory activity against a variety of enzymes. biointerfaceresearch.com The key interactions typically observed include:

Hydrogen Bonding: The N-H protons of the thiourea core act as hydrogen bond donors, while the sulfur atom can act as an acceptor. These bonds with amino acid residues in the active site (e.g., Met, Asp, Glu) are often crucial for potent inhibition. biointerfaceresearch.comnih.gov

Hydrophobic Interactions: Aryl rings and other nonpolar moieties on the thiourea scaffold engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leu, Val, Ala) in the binding pocket. biointerfaceresearch.comnih.gov

Pi-Interactions: Aromatic rings can participate in Pi-Pi stacking, Pi-alkyl, or Pi-cation interactions with corresponding residues like His, Tyr, or Phe. d-nb.info

These computational predictions help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective derivatives. nih.gov For example, docking studies of thiourea derivatives into the active site of M. tuberculosis enoyl reductase (InhA) showed that the most active compounds formed key hydrogen bonds with Met98, mimicking the binding of known inhibitors. nih.gov

Table 2: Molecular Docking Analysis of Selected Thiourea Derivatives with Biological Targets
Derivative ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamidesM. tuberculosis enoyl reductase (InhA)-11.64Met98, Ser20 nih.gov
Bis-benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl thiourea derivativesEGFR Kinase-21.6 to -24.5Met769, Arg819, Leu694, Cys773 biointerfaceresearch.com
3-ethylaniline hybrid imino-thiazolidinones (from acyl thiourea)Carbonic Anhydrase II-6.99His94, Gln92, Thr200 nih.gov
Thiophene-containing thiourea derivativesCoagulation Factor XI (F11)Not SpecifiedHis57, Asp194, Gly193, Ala195 d-nb.info

While specific docking studies for this compound are not detailed in the available literature, its structure suggests a strong potential for forming similar stabilizing interactions within various enzymatic and receptor binding sites. The fluoropyridinyl ring could engage in aromatic and halogen-bonding interactions, while the thiourea core provides the essential hydrogen bonding and hydrophobic contacts.

Advanced Applications in Chemical Science and Technology

Sensing and Chemodosimetry Applications

The structural characteristics of (6-Fluoropyridin-3-yl)thiourea make it a promising candidate for the development of chemosensors. Thiourea (B124793) derivatives are well-regarded for their ability to act as receptors for various anions and metal ions through hydrogen bonding and coordination complexes. nih.govnih.govresearchgate.netfrontiersin.org The nitrogen and sulfur atoms of the thiourea group can engage in hydrogen bonding with anions, leading to detectable changes in the molecule's spectroscopic properties, such as color or fluorescence. nih.gov This interaction forms the basis of colorimetric and fluorescent chemosensors.

The fluorinated pyridine (B92270) component of the molecule can modulate the acidity of the N-H protons of the thiourea group, thereby influencing its binding affinity and selectivity for specific analytes. The electron-withdrawing nature of the fluorine atom can enhance the hydrogen-bond donating capacity of the thiourea protons, potentially leading to stronger interactions with anions. While specific studies on this compound as a chemosensor are not extensively detailed in publicly available literature, the foundational principles of thiourea-based sensors suggest its potential for detecting a range of analytes. Research on related thiourea derivatives has demonstrated their efficacy in sensing environmentally and biologically significant ions. researchgate.netnih.govmdpi.commdpi.commdpi.comresearchgate.net

Table 1: Potential Analytes for Thiourea-Based Chemosensors

Analyte CategorySpecific ExamplesSensing Mechanism
Anions Fluoride, Acetate, Dihydrogen PhosphateHydrogen Bonding
Metal Ions Mercury(II), Copper(II), Cadmium(II), Zinc(II)Coordination

Polymer Chemistry and Material Science Innovations

In the field of polymer chemistry, both thiourea and fluorinated pyridine moieties offer avenues for innovation. Thiourea derivatives can be incorporated into polymer backbones or used as functional pendants to impart specific properties to the resulting materials. The ability of the thiourea group to form strong hydrogen-bonded networks can be exploited to create self-healing polymers and supramolecular assemblies. Furthermore, thiourea-containing polymers have been investigated for their metal-ion binding capabilities, leading to applications in areas such as heavy metal removal and catalysis. analis.com.my

The inclusion of fluorinated pyridines, such as the 6-fluoropyridin-3-yl group, into polymers can significantly enhance their material properties. Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a widely reported method, the compound could potentially serve as a monomer or a precursor for the synthesis of functional polymers. Copolymers incorporating pyridine units have been shown to exhibit interesting fluorescence properties, suggesting potential applications in optoelectronic devices. mdpi.commdpi.com

Agricultural Chemical Research (Focus on molecular mechanisms and growth regulation)

Thiourea and its derivatives have been recognized for their significant biological activity in plants, acting as growth regulators and stress protectants. researchgate.net The application of thiourea can influence various physiological and biochemical processes, including seed germination, seedling growth, and the plant's response to abiotic stresses such as drought and heavy metal toxicity. researchgate.netnih.gov

The molecular mechanisms underlying these effects are believed to involve the modulation of plant hormonal pathways and the enhancement of the plant's antioxidant defense systems. Thiourea, being a sulfur-containing compound, can also serve as a source of sulfur, an essential nutrient for plant growth and development. The thiourea-based antioxidative machinery, which includes the –SH group, plays a role in quenching reactive oxygen species (ROS) generated under stress conditions, thereby protecting cellular components from oxidative damage. nih.gov

While specific research on the molecular mechanisms of this compound in agricultural applications is limited, the general principles of thiourea's action in plants provide a framework for its potential utility. The fluorinated pyridine moiety could influence the compound's uptake, translocation, and metabolic fate within the plant, potentially leading to modified or enhanced bioactivity compared to unsubstituted thiourea. Further research is needed to elucidate the specific effects and molecular targets of this compound in various plant species.

Table 2: Reported Effects of Thiourea on Plant Physiology

Physiological ProcessObserved EffectPotential Molecular Mechanism
Seed Germination PromotionBreaking of dormancy
Plant Growth Enhancement of biomassModulation of growth hormones
Stress Tolerance Increased resilience to abiotic stressEnhancement of antioxidant enzyme activity, ROS scavenging
Photosynthesis Improved efficiencyProtection of photosynthetic apparatus from oxidative damage

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The principal academic contribution of (6-Fluoropyridin-3-yl)thiourea lies in its role as a versatile molecular scaffold for the development of novel compounds with significant biological and chemical applications. Research has established that thiourea (B124793) derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net The incorporation of the 6-fluoropyridine moiety into the thiourea structure strategically enhances these properties. The fluorine atom's high electronegativity can modulate the electronic environment of the molecule, often leading to improved potency and selectivity for biological targets. researchgate.netmdpi.com

Consequently, this compound and its derivatives have been instrumental as intermediates in the synthesis of more complex heterocyclic systems and potential therapeutic agents. ias.ac.in Studies on related structures have demonstrated that the combination of a pyridine (B92270) ring and a thiourea group can yield potent enzyme inhibitors, such as α-glucosidase inhibitors for potential diabetes treatment. nih.govresearchgate.net Therefore, the key contribution of this compound is providing a validated structural foundation that merges the advantageous physicochemical properties of fluorine with the proven biological relevance of the pyridine-thiourea framework, thereby enabling the exploration of new chemical space in drug discovery.

Unexplored Research Avenues and Methodological Advancements

While the foundational importance of this compound is clear, numerous research avenues remain underexplored. The vast biological potential of thioureas suggests that this specific compound could be screened against a wider array of therapeutic targets, including viral enzymes, protein kinases, and neurodegenerative disease-related proteins. nih.govnih.gov Beyond medicine, the application of fluorinated pyridine thioureas in materials science—for instance, as ligands for creating stable metal complexes with unique catalytic or nonlinear optical (NLO) properties—is an emergent and promising field. mdpi.comresearchgate.net

Methodological advancements are crucial for unlocking the full potential of this compound class. Future research should focus on:

Green Synthesis: Developing more environmentally benign synthesis protocols for thiourea derivatives to minimize the use of hazardous reagents and solvents. mdpi.com

Advanced Fluorination Techniques: Employing novel, site-selective C-H fluorination methods to create a broader library of fluorinated pyridine analogues. nih.govresearchgate.net Recent breakthroughs in the selective functionalization of pyridine rings, including at the challenging meta-position, could provide efficient routes to diverse derivatives. scu.edu.cn

Computational Modeling: Utilizing in silico methods, such as Density Functional Theory (DFT) and molecular docking, to predict the biological activity and physicochemical properties of new derivatives. researchgate.netnih.gov This computational-first approach can streamline the discovery process by prioritizing the synthesis of the most promising candidates.

Challenges and Prospects in Fluorinated Pyridine Thiourea Research

The primary challenges in this research area are twofold, involving both synthesis and environmental considerations. The synthesis of fluorinated heterocycles can be complex and often requires harsh conditions or specialized, hazardous reagents. nih.govresearchgate.net Achieving regioselectivity during the functionalization of the pyridine ring remains a persistent synthetic hurdle. scu.edu.cn Furthermore, there is growing scrutiny over the environmental fate of fluorinated organic compounds. st-andrews.ac.uk The persistence of certain fluorinated molecules and their potential to degrade into problematic substances like trifluoroacetic acid (TFA) necessitates a "biodegradable-by-design" approach in future research. st-andrews.ac.uk

Despite these challenges, the prospects for fluorinated pyridine thiourea research are exceptionally bright. The strategic incorporation of fluorine is an established and powerful tool in medicinal chemistry for enhancing drug efficacy and disposition. researchgate.netst-andrews.ac.uk The continued development of safer and more efficient fluorination and C-H functionalization reactions will undoubtedly expand the accessible chemical space. nih.gov The future of this field will likely involve an integrated approach, combining innovative synthetic methodologies with computational predictions to design potent and selective bioactive agents. The ultimate goal is to create novel fluorinated pyridine thiourea derivatives that not only exhibit high therapeutic efficacy but also possess favorable environmental and safety profiles, ensuring their long-term viability as valuable chemical entities. st-andrews.ac.uk

Q & A

Q. What are the established synthetic routes for (6-Fluoropyridin-3-yl)thiourea, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, where thiourea reacts with a chlorinated fluoropyridine precursor (e.g., 6-fluoropyridin-3-yl chloride). Key steps include refluxing in ethanol or acetonitrile to facilitate sulfur substitution, followed by purification via recrystallization or column chromatography . Optimization involves adjusting solvent polarity, temperature (typically 70–90°C), and stoichiometric ratios of thiourea to halide precursor. Reaction progress is monitored using TLC or HPLC.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify fluoropyridinyl protons (δ 7.5–8.5 ppm) and thiourea NH signals (δ 9–10 ppm). 19F^{19}\text{F} NMR confirms fluorine positioning .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the C=S bond (~1.68 Å) and fluorine’s electronic effects on the pyridine ring .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

  • pH-dependent degradation : Incubating the compound in buffers (pH 2–12) and analyzing degradation products via HPLC-MS.
  • Thermogravimetric analysis (TGA) : Determining decomposition temperatures (typically >200°C for thiourea derivatives).
  • Light sensitivity : Exposing to UV-Vis light and monitoring structural changes using FTIR .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of this compound?

  • Molecular docking : Simulating interactions with targets like tyrosine kinases or DNA using AutoDock Vina. The fluorine atom’s electronegativity enhances binding affinity to hydrophobic pockets .
  • QSAR modeling : Correlating substituent effects (e.g., fluorine position) with IC50_{50} values from enzyme inhibition assays .
  • DFT calculations : Analyzing frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

Fluorine’s strong electron-withdrawing effect:

  • Reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance.
  • Stabilizes the thiourea moiety via resonance, increasing hydrogen-bonding capacity with biological targets.
  • Measured via Hammett constants (σm_m = 0.34 for fluorine) and XPS analysis of C-F bonding .

Q. What experimental approaches resolve contradictions in solubility and bioactivity data?

  • Solubility optimization : Testing co-solvents (e.g., DMSO-PBS mixtures) and formulating micellar/nanoparticle carriers.
  • Bioactivity validation : Replicating assays (e.g., MTT for cytotoxicity) across multiple cell lines and comparing with structurally analogous compounds (e.g., 6-chloro derivatives) to isolate fluorine-specific effects .

Q. How is the compound’s mechanism of action elucidated in anticancer studies?

  • Apoptosis assays : Flow cytometry to measure mitochondrial membrane potential (ΔψM) collapse and caspase-3 activation.
  • Western blotting : Quantifying Bcl-2/Bax ratios and cytochrome c release in treated cells .
  • Competitive binding studies : Using fluorescence titration to assess interactions with DNA or tubulin .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

  • In vitro cytotoxicity screening : Testing on HEK293 or hepatocyte models to assess organ-specific toxicity.
  • Metabolic profiling : Identifying reactive metabolites via liver microsome assays and LC-MS.
  • Structural modification : Introducing hydroxyl or methoxy groups to reduce electrophilicity while retaining activity .

Methodological Notes

  • Key characterization tools : NMR, HRMS, X-ray crystallography, and DSC for purity validation.
  • Biological assays : DPPH/ABTS for antioxidant activity (if applicable), MTT for cytotoxicity, and enzyme inhibition kits for target-specific studies.
  • Data interpretation : Cross-reference computational predictions with experimental IC50_{50} values and structural analogs to validate hypotheses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.